![molecular formula C12H16N4O3 B2556863 tert-Butyl 2-amino-5-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate CAS No. 1415841-20-1](/img/structure/B2556863.png)
tert-Butyl 2-amino-5-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “tert-Butyl 2-amino-5-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate” is a type of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine . These compounds are known for their use as mTOR kinase and PI3 kinase inhibitors . They are related to phosphatidylinositol, a phospholipid in cell membranes that plays an important role in intracellular signal transduction .
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of tert-Butyl 2-amino-5-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have indicated that derivatives of pyrido[3,4-d]pyrimidine can act as inhibitors of tyrosine kinases, which are crucial for the growth and survival of cancer cells . This makes it a promising candidate for developing new anticancer therapies.
Antimicrobial Agents
Research has demonstrated that pyrido[3,4-d]pyrimidine derivatives possess significant antimicrobial properties. These compounds can inhibit the growth of various bacterial and fungal strains, making them potential candidates for new antimicrobial drugs . The structural modifications of the compound can enhance its efficacy against resistant microbial strains.
Anti-inflammatory Applications
The anti-inflammatory properties of this compound are being explored due to its ability to modulate inflammatory pathways. It has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response . This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Neuroprotective Effects
Studies have shown that this compound can have neuroprotective effects, potentially offering protection against neurodegenerative diseases. It can inhibit enzymes that lead to neuronal damage and promote the survival of neurons . This application is particularly relevant for diseases like Alzheimer’s and Parkinson’s.
Antiviral Research
The compound has been investigated for its antiviral properties, particularly against viruses that cause significant health issues. It can inhibit viral replication by targeting specific viral enzymes, making it a potential candidate for antiviral drug development . This is especially important for combating viral infections that have limited treatment options.
Enzyme Inhibition Studies
This compound is used in enzyme inhibition studies to understand its interaction with various enzymes. By studying these interactions, researchers can develop inhibitors that are more effective and selective . This application is crucial for drug development, as enzyme inhibitors are a common class of therapeutic agents.
Pharmacokinetics and Drug Delivery
Research into the pharmacokinetics and drug delivery mechanisms of this compound helps in understanding its absorption, distribution, metabolism, and excretion (ADME) properties . This information is vital for developing effective drug formulations and ensuring that the compound reaches its target site in the body.
Synthetic Chemistry
In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in the synthesis of new compounds with potential therapeutic applications .
Mecanismo De Acción
Direcciones Futuras
The future directions for compounds like “tert-Butyl 2-amino-5-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate” could involve further exploration of their potential as therapeutic agents. For instance, pyrido[2,3-d]pyrimidines have been proposed for the treatment of bone disorders, autism, HCV replication, prevention of sudden cardiac death, etc .
Propiedades
IUPAC Name |
tert-butyl 2-amino-5-oxo-6,8-dihydropyrido[3,4-d]pyrimidine-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-12(2,3)19-11(18)16-5-8-7(9(17)6-16)4-14-10(13)15-8/h4H,5-6H2,1-3H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYAQRZOEAGCDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=NC(=NC=C2C(=O)C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-amino-5-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

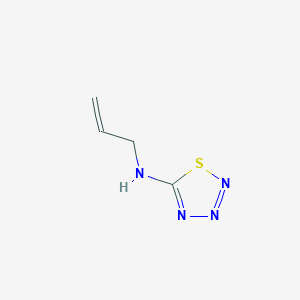
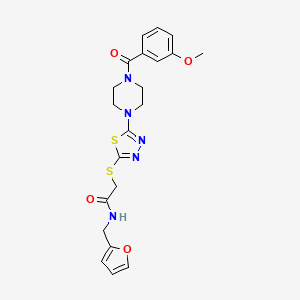
![4-(morpholinosulfonyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2556784.png)
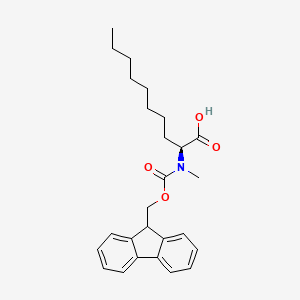

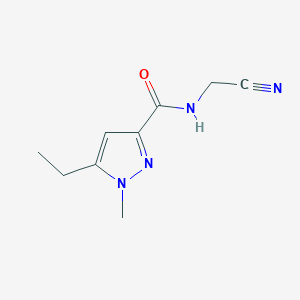

![Methyl (2S)-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-5-(phenylmethoxycarbonylamino)pentanoate;2,2,2-trifluoroacetic acid](/img/structure/B2556791.png)
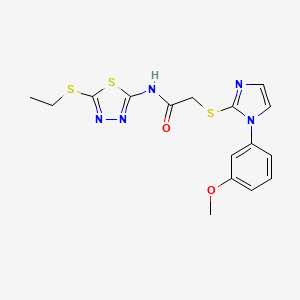
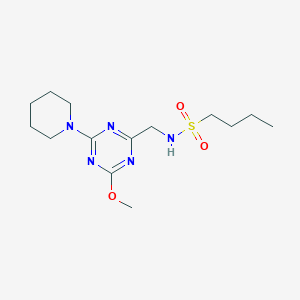
![1-(3-fluorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2556796.png)
![(2E)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2556797.png)
![3-(2-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1-(m-tolyl)urea](/img/structure/B2556798.png)
![3-allyl-5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/no-structure.png)